molecular formula C18H27FN2O2 B1469618 tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate CAS No. 1822843-55-9

tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate

Cat. No.: B1469618
CAS No.: 1822843-55-9
M. Wt: 322.4 g/mol
InChI Key: MKGLXCGJWSSGKP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their roles as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Attachment of the Aminoethyl Group:

    tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to enhance stability and solubility.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group.

    Reduction: Reduction reactions could be used to modify the piperidine ring or the fluorophenyl group.

    Substitution: Various substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.

Scientific Research Applications

tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological targets. Generally, piperidine derivatives can interact with neurotransmitter receptors, enzymes, or other proteins, modulating their activity. The fluorophenyl group might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)-4-phenylpiperidinecarboxylate: Lacks the fluorine atom.

    tert-Butyl 4-(2-aminoethyl)-4-(4-chlorophenyl)-1-piperidinecarboxylate: Contains a chlorine atom instead of fluorine.

    tert-Butyl 4-(2-aminoethyl)-4-(4-methylphenyl)-1-piperidinecarboxylate: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate may confer unique properties such as increased metabolic stability, enhanced binding affinity, or altered pharmacokinetics compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-12-9-18(8-11-20,10-13-21)14-4-6-15(19)7-5-14/h4-7H,8-13,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGLXCGJWSSGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 2
tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 3
tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 4
tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 5
tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 6
tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate

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